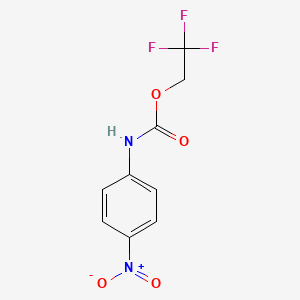
2,2,2-trifluoroethyl N-(4-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate is an organic compound with the molecular formula C9H7F3N2O4 It is a carbamate ester, characterized by the presence of a trifluoroethyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate can be synthesized through the reaction of 2,2,2-trifluoroethanol with 4-nitrophenyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently . The general reaction scheme is as follows:
2,2,2-Trifluoroethanol+4-Nitrophenyl isocyanate→2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,2,2-trifluoroethanol and 4-nitrophenyl isocyanate.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as sodium borohydride, leading to the formation of the corresponding amine derivative.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 2,2,2-Trifluoroethanol and 4-nitrophenyl isocyanate.
Reduction: 2,2,2-Trifluoroethyl N-(4-aminophenyl)carbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other carbamate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(4-nitrophenyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrophenyl group can undergo redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl N-(4-methyl-3-nitrophenyl)carbamate: Similar structure but with a methyl group instead of a hydrogen atom on the phenyl ring.
2,2,2-Trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate: Contains a fluorine atom on the phenyl ring in addition to the nitro group.
Uniqueness
2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds .
Properties
CAS No. |
405-59-4 |
|---|---|
Molecular Formula |
C9H7F3N2O4 |
Molecular Weight |
264.16 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H7F3N2O4/c10-9(11,12)5-18-8(15)13-6-1-3-7(4-2-6)14(16)17/h1-4H,5H2,(H,13,15) |
InChI Key |
IXDWKZKYSUXWGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















